3-phenylspiro[3.4]octan-1-one
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Overview
Description
3-Phenylspiro[3.4]octan-1-one: is a chemical compound characterized by a spirocyclic structure, where a phenyl group is attached to a spiro[3.4]octan-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylspiro[3.4]octan-1-one typically involves the reaction of 1,3-dichloroacetone with 2,3-dihydrofuran in the presence of t-butyllithium. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired spirocyclic structure . The reaction mixture is then subjected to chromatographic purification to isolate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylspiro[3.4]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylspiro[3.4]octan-1-one carboxylic acid.
Reduction: Formation of 3-phenylspiro[3.4]octan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-phenylspiro[3.4]octan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenylspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-phenylspiro[3.4]octan-1-ol: The reduced form of 3-phenylspiro[3.4]octan-1-one.
This compound carboxylic acid: The oxidized form of the compound.
Brominated or nitrated derivatives: Products of electrophilic aromatic substitution reactions.
Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
65923-47-9 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-phenylspiro[3.4]octan-3-one |
InChI |
InChI=1S/C14H16O/c15-13-10-12(11-6-2-1-3-7-11)14(13)8-4-5-9-14/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
NCZGDSDXWWVGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CC2=O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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